(5E)-3-methyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-methyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthalene moiety, and a benzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions. This step is crucial as it forms the core structure of the compound.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Naphthalene Moiety: The final step involves the etherification of the benzylidene-thiazolidinone intermediate with a naphthol derivative. This reaction is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzylidene group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthalene moiety. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated benzylidene groups.
Substitution: Substituted derivatives with halogen or nitro groups on the naphthalene moiety.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-methyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its mechanism of action involves disrupting the cell membrane integrity of the microorganisms.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (5E)-3-methyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves several molecular targets and pathways:
Antimicrobial Action: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Action: It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.
Naphthalene Derivatives: Compounds with naphthalene moieties but different functional groups.
Uniqueness
What sets (5E)-3-methyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring, a benzylidene group, and a naphthalene moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(5E)-3-methyl-5-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2S2/c1-23-21(24)20(27-22(23)26)13-16-8-3-5-12-19(16)25-14-17-10-6-9-15-7-2-4-11-18(15)17/h2-13H,14H2,1H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIHEWGRSFLFHF-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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